N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine - 2310224-90-7

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine

Catalog Number: EVT-3039410
CAS Number: 2310224-90-7
Molecular Formula: C9H9N5
Molecular Weight: 187.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine and its derivatives can be achieved through various routes. A common approach involves the reaction of 4,6-dichloropyrimidine with 2-aminopyrimidine derivatives in the presence of a base, followed by further modifications to introduce desired substituents on the pyrimidine rings. [, ]

Molecular Structure Analysis

N-(6-Methylpyrimidin-4-yl)pyrimidin-2-amine possesses a planar structure due to the conjugated π-system extending across the two pyrimidine rings and the amine linker. The molecule can exist in different tautomeric forms, with the most stable tautomer having the proton on the nitrogen atom of the 2-aminopyrimidine ring. []

Chemical Reactions Analysis

The reactivity of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine arises from the presence of multiple nucleophilic and electrophilic centers. The amine group can undergo alkylation, acylation, and sulfonylation reactions. The pyrimidine rings can participate in electrophilic aromatic substitution reactions, allowing the introduction of various substituents. [, , ]

Applications
  • Medicinal Chemistry: As building blocks for synthesizing biologically active compounds with potential applications in treating cancer, [, , ] neurodegenerative diseases, [, ] and infectious diseases. [, ]
  • Chemical Biology: As probes for studying enzyme activity and protein-protein interactions. [, ]
  • Materials Science: As building blocks for developing functional materials with unique optoelectronic properties. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) [].

3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide []

Compound Description: This fungicidal lead compound, identified during the search for novel pesticides, served as a starting point for optimization, leading to pyrimidin-4-amine derivatives with improved fungicidal activity [].

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine []

Compound Description: This compound, an optimized derivative of the lead compound 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, showed improved fungicidal activity and highlighted the favorable characteristics of pyrimidin-4-amines as fungicides [].

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) []

Compound Description: HNPC-A9229, the final optimized compound in this study, demonstrated potent fungicidal activity against Puccinia sorghi and Erysiphe graminis with low toxicity to rats, making it a promising candidate for further development [].

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine []

Compound Description: This compound was synthesized and characterized to investigate its structure-property relationships and explore its potential for various applications, including pharmaceutical, polymer, and material fields [].

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine []

Compound Description: Synthesized and characterized, this compound exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

Compound Description: Imatinib, a widely used therapeutic agent for leukemia, selectively inhibits tyrosine kinases [].

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) []

Compound Description: Epirimil demonstrated significant anticonvulsant activity in PTZ- and MES-induced seizure models with low toxicity, marking its potential as a promising antiepileptic drug candidate [].

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine []

Compound Description: Identified as a potent inhibitor of CDKs 1, 2, 4, 8, and 9, this compound showed promising antitumor efficacy in multiple hematologic malignancy mice xenograft models without significant toxicity [].

7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) []

Compound Description: This compound is a potent, selective, and CNS-penetrant IRAK4 inhibitor. It displayed efficacy in CNS PK/PD models of inflammation and a mouse model of ischemic stroke, highlighting its therapeutic potential for neuroinflammation [].

Methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates []

Compound Description: This class of compounds exhibits potent BRAF kinase inhibitory activity and shows promise for preventing and/or treating cancer, particularly malignant melanoma [].

6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives []

Compound Description: This series of compounds exhibits potent adenosine A2A receptor antagonist activity, making them potential therapeutic agents for Parkinson's disease [].

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives []

Compound Description: This family of compounds displayed potent inhibitory activity against aurora A and B kinases, leading to cell death following mitotic failure and increased polyploidy [].

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) []

Compound Description: FPMINT is a novel inhibitor of ENTs, exhibiting selectivity towards ENT2 over ENT1 [].

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine []

Compound Description: This compound forms a copper(II) complex, demonstrating its ability to act as a ligand in coordination chemistry. The complex exhibits a distorted square-pyramidal geometry and participates in unique hydrogen bonding patterns in its crystal structure [].

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporates a thieno[2,3-d]pyrimidine moiety and was efficiently synthesized using FeCl3-SiO2 as a catalyst [].

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine []

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction to understand its structural features and properties [].

4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives []

Compound Description: This series of compounds was designed as V600EBRAF inhibitors, exhibiting significant growth inhibition against multiple cancer cell lines [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one []

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) inhibitor and epidermal growth factor receptor (EGFR) inhibitor. It shows promise for treating cancer, specifically non-small cell lung cancer (NSCLC), including brain metastases [].

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives []

Compound Description: This class of compounds demonstrates selective JAK2 inhibitory activity, making them potential therapeutic candidates for treating myeloproliferative neoplasms [].

N-(Pyrimidin-2-yl)pyrimidin-4-amine derivatives containing sulphoximine groups []

Compound Description: This class of compounds demonstrates potential for treating and/or preventing diseases such as hyperproliferative diseases, virus-induced infectious diseases, and cardiovascular diseases [].

Morpholin-4-ium amide []

Compound Description: This compound is a molecular salt characterized by its unique crystal structure, which involves hydrogen bonding interactions between the anion pairs and morpholinium cations [].

5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T4) []

Compound Description: This compound exhibited excellent acaricidal activity against Tetranychus urticae, comparable to the commercial acaricide cyenopyrafen, demonstrating its potential as a novel pesticide [].

5-Chloro-6-(difluoromethyl)-2-methyl-N-(2-(3-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T15) []

Compound Description: Compound T15 showed superior fungicidal activity against Puccinia sorghi compared to the commercial fungicide tebuconazole, highlighting its potential as a new fungicidal agent [].

5-(((1H–Indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2) []

Compound Description: ITP-2 is a novel hERG channel activator with a distinct chemical structure compared to previously reported hERG activators. It holds potential for treating acquired and congenital long QT (LQT) syndrome [].

6-[4-(1H-Imidazol-2-yl)piperidin-1-yl]pyrimidin-4-amine derivatives []

Compound Description: This group of heterocyclic amides exhibits kinase modulating activity, making them potential therapeutic agents for treating hyperproliferative diseases, including cancer [].

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives []

Compound Description: This series of compounds exhibited potent and selective NF-κB inducing kinase (NIK) inhibitory activity, indicating their potential for treating inflammatory diseases like psoriasis [].

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) []

Compound Description: U7 demonstrated broad-spectrum insecticidal and fungicidal activity, indicating its potential as a novel pesticide candidate [].

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) []

Compound Description: Similar to U7, U8 also exhibited broad-spectrum insecticidal and fungicidal activities, making it a promising candidate for further development as a pesticide [].

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives []

Compound Description: This series of compounds demonstrated high potency and selectivity as CDK4 and CDK6 inhibitors, exhibiting significant antitumor activity in vivo without significant toxicity, making them promising candidates for anticancer drug development [].

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives []

Compound Description: These compounds exhibited potent Mnk2 inhibitory activity and demonstrated anti-proliferative activity against AML cells. Their mechanism of action involved reducing phosphorylated eIF4E levels and inducing apoptosis [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride []

Compound Description: This compound demonstrated high selectivity as a PDE10A inhibitor and showed efficacy in a rat conditioned avoidance response (CAR) test, making it a potential therapeutic agent for psychosis, including schizophrenia [].

2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide derivatives []

Compound Description: This group of compounds exhibited promising antimicrobial activity against both bacteria and fungi, with some derivatives showing superior activity compared to standard antibiotics like Chloramphenicol and Amphotericin B [].

N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide derivatives []

Compound Description: These compounds were synthesized from isonicotinohydrazide and evaluated for their antituberculosis, antimalarial, and antiprotozoal activities. The study highlighted the potential of isonicotinohydrazide-bearing pyrimidine motifs for developing novel therapeutic agents [].

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) []

Compound Description: FIMX displayed favorable characteristics as a PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1) in rhesus monkeys. It exhibited high brain radioactivity uptake, specific and reversible binding to mGluR1, and suitable pharmacokinetic properties [].

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []

Compound Description: This class of compounds exhibited better antimicrobial activity than the reference drug Streptomycin in the agar well diffusion assay. Docking studies suggested that these compounds might exert their antimicrobial activity by targeting the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD) [].

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine []

Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing details about its molecular conformation, hydrogen bonding interactions, and packing in the solid state [].

N-(Pyrimidin-2-yl)amino acids and their methyl esters []

Compound Description: This study investigated the fragmentation patterns of N-(pyrimidin-2-yl)amino acids and their methyl esters using electron impact mass spectrometry [].

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine []

Compound Description: This compound's crystal structure, determined using X-ray diffraction, revealed details about its molecular conformation, hydrogen bonding interactions, and packing arrangement in the solid state [].

Pyrimidin-2-yl-substituted triaryltriazoles []

Compound Description: Six new pyrimidin-2-yl-substituted triaryltriazoles were synthesized and characterized. Their crystal structures revealed diverse three-dimensional network structures stabilized by intermolecular interactions such as hydrogen bonds and C-H...π interactions [].

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []

Compound Description: The X-ray crystallographic analysis of this compound confirmed its structure and revealed details about its molecular geometry and hydrogen bonding interactions [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. The study investigated its metabolism in various species, identifying diverse metabolic pathways, including oxidation, conjugation, and an unusual N-acetylglucosamine conjugate in cynomolgus monkeys [].

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives []

Compound Description: This series of compounds exhibited potent PLK4 inhibitory activity and demonstrated antitumor efficacy in breast cancer models. They induced mitotic disorders and apoptosis by inhibiting PLK4 activity and perturbing centriole replication [].

Properties

CAS Number

2310224-90-7

Product Name

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine

IUPAC Name

6-methyl-N-pyrimidin-2-ylpyrimidin-4-amine

Molecular Formula

C9H9N5

Molecular Weight

187.206

InChI

InChI=1S/C9H9N5/c1-7-5-8(13-6-12-7)14-9-10-3-2-4-11-9/h2-6H,1H3,(H,10,11,12,13,14)

InChI Key

ZENIIMNOOQOGBU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)NC2=NC=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.